molecular formula C24H24N4O5S B2419227 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 1111994-16-1

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2419227
CAS No.: 1111994-16-1
M. Wt: 480.54
InChI Key: VGXVNBYKNNVYMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a potent and selective chemical probe identified as a Phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in motor control and reward systems. By inhibiting PDE10A, this compound elevates intracellular levels of the secondary messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby modulating dopaminergic and glutamatergic signaling pathways. Its primary research value lies in the investigation of neurological and psychiatric disorders; it is a critical tool for studying the pathophysiology and potential treatment avenues for conditions such as schizophrenia, Huntington's disease, and Parkinson's disease. The compound's specific structural features, including the 1,2,4-oxadiazole and dioxoloquinazolinone moieties, contribute to its high affinity and selectivity for the PDE10A enzyme. This product is intended for research applications only, including in vitro enzyme assays, cell-based studies, and in vivo animal model research to further elucidate the role of PDE10A in basal ganglia function and disease. For research purposes only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

6-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-7-(3-methoxypropyl)-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-14-5-6-16(9-15(14)2)22-26-21(33-27-22)12-34-24-25-18-11-20-19(31-13-32-20)10-17(18)23(29)28(24)7-4-8-30-3/h5-6,9-11H,4,7-8,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXVNBYKNNVYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC5=C(C=C4C(=O)N3CCCOC)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzohydrazide with 2-thiophenecarboxylic acid chloride in the presence of a base to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienyl and oxadiazole rings, using reagents such as halogens or alkylating agents.

    Coupling Reactions: The pyrrolidinylcarbonyl group can participate in coupling reactions with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

Structural Overview

The compound features:

  • A quinazolinone core , known for its diverse pharmacological properties.
  • An oxadiazole moiety , which is often associated with antimicrobial and anticancer activities.
  • A sulfanyl group , which can enhance biological activity by improving lipophilicity and bioavailability.

Antimicrobial Activity

Studies have shown that derivatives of quinazolinones and oxadiazoles exhibit significant antimicrobial properties. The presence of the oxadiazole ring in this compound suggests potential effectiveness against various bacterial strains.

  • Mechanism of Action : The compound may inhibit bacterial growth by disrupting cellular processes or interfering with enzyme activity. For instance, oxadiazole derivatives have been reported to act against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
  • Case Studies : Research has indicated that similar compounds demonstrate varying degrees of inhibition against microbial strains. For example, compounds with methoxy substitutions often show enhanced activity due to increased electron density .

Anticancer Properties

The quinazolinone structure is recognized for its anticancer potential. This compound may target specific pathways involved in tumor growth.

  • Targeting EGFR : Compounds in this class have been explored for their ability to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers . The unique substituents on the quinazolinone scaffold could enhance selectivity and potency.
  • In Vitro Studies : Research has demonstrated that quinazolinone derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, studies have shown that modifications to the quinazolinone structure can lead to improved activity against breast cancer cells .

Synthetic Routes and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Quinazolinone Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Oxadiazole Ring : This involves cyclization reactions with hydrazides or other nitrogen-containing compounds.
  • Sulfanyl Group Attachment : This step usually involves nucleophilic substitution or coupling reactions with thiols.

Mechanism of Action

The mechanism of action of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in the inhibition or activation of specific biochemical pathways, ultimately leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one can be compared with other similar compounds, such as:

The uniqueness of 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(3-methoxypropyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with potential biological activity. Its structure incorporates various functional groups that may contribute to its pharmacological properties. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes a quinazolinone core linked to an oxadiazole moiety and a methoxypropyl group. The molecular formula is C22H24N4O3SC_{22}H_{24}N_4O_3S with a molecular weight of approximately 428.52 g/mol. The presence of the oxadiazole ring is particularly noteworthy due to its known biological activities.

Antioxidant Activity

Research indicates that compounds containing oxadiazole derivatives exhibit significant antioxidant properties. A study by Khedher et al. demonstrated that oxadiazole derivatives can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The antimicrobial efficacy of related oxadiazole compounds has been documented. For instance, studies show that certain oxadiazole derivatives possess inhibitory effects against various bacterial strains and fungi. The presence of the dimethylphenyl group in the structure may enhance this activity through hydrophobic interactions with microbial membranes .

Enzyme Inhibition Studies

Recent investigations into enzyme inhibition have highlighted the potential of compounds like the one to inhibit key enzymes involved in metabolic pathways:

  • α-Glucosidase Inhibition : In vitro studies have demonstrated that similar compounds exhibit varying degrees of α-glucosidase inhibition, which is crucial for managing diabetes by delaying carbohydrate absorption .
  • Butyrylcholinesterase Inhibition : This compound may also affect cholinergic signaling by inhibiting butyrylcholinesterase (BChE), as seen in related studies where certain oxadiazole derivatives showed promising IC50 values against BChE .

Case Studies

  • Oxadiazole Derivatives in Diabetes Management : A study evaluated a series of oxadiazole derivatives for their α-glucosidase inhibition potential. Compounds were synthesized and tested, revealing that several exhibited significant inhibitory activity compared to acarbose, a standard antidiabetic drug .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective capabilities of similar compounds against Alzheimer's disease models. Results indicated that specific oxadiazole derivatives could reduce neuroinflammation and oxidative stress markers in neuronal cells.

Summary Table of Biological Activities

Biological ActivityObservationsReference
AntioxidantEffective scavenging of free radicals
AntimicrobialInhibition of bacterial strains and fungi
α-Glucosidase InhibitionSignificant IC50 values compared to acarbose
Butyrylcholinesterase InhibitionVariable inhibition potential observed

Q & A

Q. What are the key challenges in synthesizing this compound, and what methodological strategies address them?

Synthesis involves multi-step reactions with intermediates prone to instability (e.g., oxadiazole ring formation). Optimize reaction conditions (solvent polarity, temperature) to reduce side products. Use water-alcohol mixtures for improved solubility and reaction efficiency . Confirm intermediate purity via HPLC and ¹H NMR before proceeding to subsequent steps .

Q. How can researchers validate the structural integrity of this compound?

Combine spectroscopic methods:

  • ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
  • FTIR to verify functional groups (e.g., sulfanyl, oxadiazole).
  • Mass spectrometry (HRMS) for molecular weight validation.
    Cross-reference spectral data with computational predictions (e.g., Gaussian or COMSOL simulations) .

Q. What experimental approaches assess solubility and lipophilicity for pharmacokinetic studies?

Use the SwissADME platform to predict logP (lipophilicity) and aqueous solubility. Validate in vitro via:

  • Shake-flask method for solubility in PBS or DMSO.
  • Octanol-water partitioning for logP determination.
    Compare results with structurally analogous compounds (e.g., celecoxib derivatives) to identify trends .

Q. What reaction mechanisms govern the sulfanyl and oxadiazole functional groups in this compound?

The sulfanyl group (-S-) participates in nucleophilic substitution or redox reactions under acidic/basic conditions. The 1,2,4-oxadiazole ring is susceptible to ring-opening via hydrolysis (pH-dependent). Monitor reactions using TLC and UV-Vis spectroscopy to track intermediate stability .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s bioactivity and stability?

Employ quantum chemical calculations (e.g., DFT) to map electronic properties and reactive sites. Use molecular dynamics simulations (e.g., GROMACS) to study interactions with biological targets (e.g., enzymes or receptors). Integrate AI-driven tools (COMSOL Multiphysics) to predict degradation pathways and optimize synthetic routes .

Q. How should researchers address contradictions in experimental vs. in silico ADME data?

Discrepancies may arise from oversimplified computational models. Mitigate by:

  • Validating in vitro assays with human liver microsomes for metabolic stability.
  • Adjusting SwissADME parameters to reflect experimental conditions (e.g., pH, ionic strength).
  • Cross-checking with experimental data from structurally related triazolo-thiadiazine derivatives .

Q. What factorial design strategies improve reaction yield and purity?

Adopt a 2³ factorial design to test variables:

  • Temperature (60°C vs. 80°C).
  • Catalyst concentration (0.1% vs. 0.5%).
  • Reaction time (12h vs. 24h).
    Analyze interactions using ANOVA to identify optimal conditions. Use response surface methodology (RSM) for non-linear optimization .

Q. How can in silico tools predict drug-likeness and off-target effects?

Leverage docking simulations (AutoDock Vina) to assess binding affinity for non-target proteins. Use pharmacophore mapping to identify structural motifs linked to toxicity. Validate predictions with high-throughput screening (HTS) against kinase panels or cytochrome P450 isoforms .

Q. What safety protocols are critical during handling and characterization?

  • Use rigorous fume hood controls due to potential genotoxicity of nitro/methoxy substituents.
  • Implement PPE (gloves, goggles) during synthesis.
  • Follow OECD guidelines for waste disposal of halogenated byproducts .

Q. How can interdisciplinary approaches enhance research on this compound?

Integrate:

  • Chemical informatics for data management and pattern recognition.
  • Process engineering (CRDC subclass RDF2050108) for scalable synthesis.
  • Biophysics (e.g., SPR or ITC) to study target-binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.